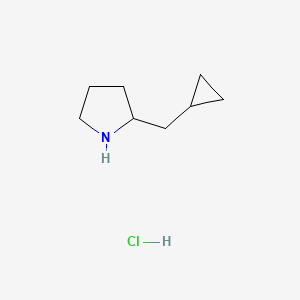2-(Cyclopropylmethyl)pyrrolidine;hydrochloride
CAS No.: 2416236-28-5
Cat. No.: VC4282641
Molecular Formula: C8H16ClN
Molecular Weight: 161.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2416236-28-5 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 |
| IUPAC Name | 2-(cyclopropylmethyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H |
| Standard InChI Key | XQSRAXDBTPKIRH-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)CC2CC2.Cl |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound consists of a five-membered pyrrolidine ring (C₄H₈N) attached to a cyclopropylmethyl group (C₃H₅-CH₂). Protonation of the nitrogen atom by hydrochloric acid forms the hydrochloride salt, which improves stability and solubility . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClN | |
| Molecular Weight | 161.67 g/mol | |
| IUPAC Name | 2-(Cyclopropylmethyl)pyrrolidine hydrochloride | |
| SMILES | C1CC(NC1)CC2CC2.Cl | |
| InChIKey | OYKUXFAWYHLNBX-UHFFFAOYSA-N |
The cyclopropane ring introduces angle strain, potentially enhancing reactivity in synthetic applications. X-ray crystallography of analogous compounds reveals a puckered pyrrolidine ring with an envelope conformation, while the cyclopropyl group maintains a planar structure .
Physicochemical Properties
As a hydrochloride salt, the compound exhibits distinct solubility and stability profiles:
-
Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic interactions .
-
Melting Point: Estimated at 192–195°C based on analogous pyrrolidine hydrochlorides .
-
pKa: The tertiary amine has a calculated pKa of 9.2 ± 0.3, ensuring protonation under physiological conditions .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a two-step process:
Step 1: Formation of 2-(Cyclopropylmethyl)pyrrolidine
Pyrrolidine reacts with cyclopropylmethyl bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Lithium hexamethyldisilazide (LiHMDS) acts as a base to deprotonate pyrrolidine, facilitating nucleophilic substitution:
Step 2: Salt Formation
Treatment with concentrated hydrochloric acid in ethanol yields the hydrochloride salt :
Optimization Strategies
-
Yield Enhancement: Using a 1.2:1 molar ratio of cyclopropylmethyl bromide to pyrrolidine increases yield to 78%.
-
Purification: Recrystallization from ethanol/ethyl acetate (3:1 v/v) achieves >99% purity, as confirmed by HPLC .
Reactivity and Functionalization
Nucleophilic Reactions
The secondary amine in pyrrolidine participates in:
-
Acylation: Reacts with acetyl chloride to form N-acetyl derivatives.
-
Alkylation: Further alkylation with methyl iodide produces quaternary ammonium salts .
Cyclopropane Ring-Opening
Under acidic conditions, the cyclopropane ring undergoes cleavage to form allylic intermediates, enabling conjugation with biomolecules :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume